2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
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Overview
Description
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and a pyrazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine derivative through a series of reactions, including cyclization and functional group modifications. The furan-3-carbonyl group can be introduced via acylation reactions, and the final step involves the formation of the pyrazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Furan derivatives: Compounds with furan rings, such as furan-2-carboxylic acid and furan-3-carboxylic acid.
Pyrazine derivatives: Compounds with pyrazine rings, such as 2,3-dimethylpyrazine and 2,5-dimethylpyrazine.
Uniqueness
2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
furan-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-12-13(16-5-4-15-12)21-11-2-6-17(8-11)14(18)10-3-7-20-9-10/h3-5,7,9,11H,2,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIMXMCJYGBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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